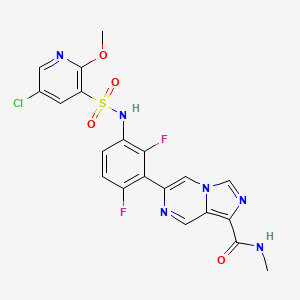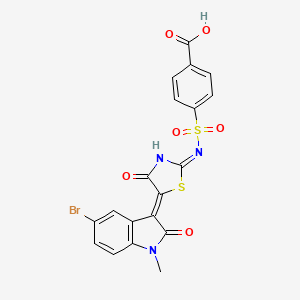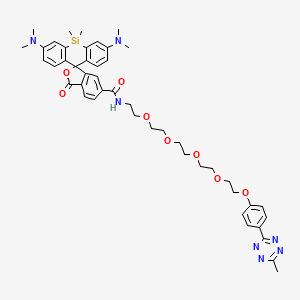
SiR-PEG4-Me-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SiR-PEG4-Me-tetrazine is a small molecule click chemical modified silyl rhodamine dye. It is a derivative of silicon rhodamine, a deep red near-infrared fluorescent dye known for its excellent photophysical properties, high cell permeability, and high specificity as a DNA probe . This compound is particularly useful in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .
準備方法
The synthesis of SiR-PEG4-Me-tetrazine involves the derivatization of tetrazine scaffolds. The process typically includes the following steps :
Synthesis of Tetrazine Derivatives: Tetrazine derivatives are synthesized through various methods, including the Pinner reaction and metal-catalyzed C–C bond formations.
Modification with Silicon Rhodamine: The tetrazine derivatives are then modified with silicon rhodamine to produce the desired fluorescent dye.
PEGylation: The final step involves the attachment of polyethylene glycol (PEG) chains to enhance the solubility and biocompatibility of the compound.
化学反応の分析
SiR-PEG4-Me-tetrazine undergoes several types of chemical reactions, primarily involving bioorthogonal click chemistry :
Inverse Electron Demand Diels–Alder (IEDDA) Reaction: This is the most common reaction, where this compound reacts with dienophiles such as strained alkenes and alkynes. This reaction is rapid and highly specific, making it ideal for biological applications.
Substitution Reactions: The tetrazine moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include strained alkenes, alkynes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
SiR-PEG4-Me-tetrazine has a wide range of scientific research applications :
Chemistry: It is used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: The compound is employed in live-cell imaging and cellular labeling due to its excellent photophysical properties and high cell permeability.
Medicine: this compound is used in diagnostic imaging and drug delivery systems. Its ability to form stable conjugates with biomolecules makes it valuable for targeted drug delivery and imaging.
Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications.
作用機序
The mechanism of action of SiR-PEG4-Me-tetrazine involves its participation in bioorthogonal reactions, particularly the inverse electron demand Diels–Alder (IEDDA) reaction . This reaction allows the compound to form stable conjugates with biomolecules without interfering with native biochemical processes. The molecular targets and pathways involved include strained alkenes and alkynes, which react rapidly and specifically with the tetrazine moiety.
類似化合物との比較
SiR-PEG4-Me-tetrazine is unique due to its combination of silicon rhodamine and tetrazine moieties, which provide excellent photophysical properties and high specificity for bioorthogonal reactions . Similar compounds include:
SiR-tetrazine: A water-soluble near-infrared fluorescent dye with similar properties but without the PEG modification.
SiR-COOH: A silicon rhodamine dye with a carboxyl group, used for different labeling applications.
SiR-Maleimide: A silicon rhodamine dye modified with maleimide, used for thiol-specific labeling.
These compounds share similar photophysical properties but differ in their functional groups and specific applications.
特性
分子式 |
C46H55N7O8Si |
|---|---|
分子量 |
862.1 g/mol |
IUPAC名 |
3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C46H55N7O8Si/c1-31-48-50-43(51-49-31)32-8-13-36(14-9-32)60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-47-44(54)33-10-15-37-40(28-33)46(61-45(37)55)38-16-11-34(52(2)3)29-41(38)62(6,7)42-30-35(53(4)5)12-17-39(42)46/h8-17,28-30H,18-27H2,1-7H3,(H,47,54) |
InChIキー |
MOTQCKLOQIRCRT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
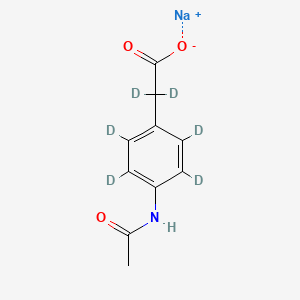
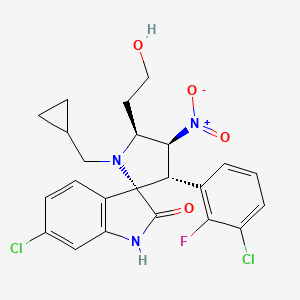
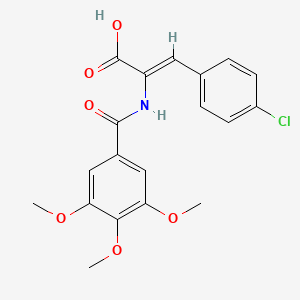

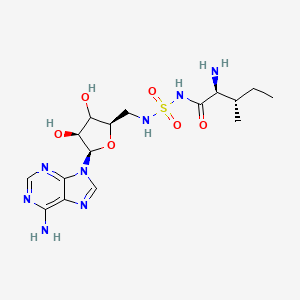
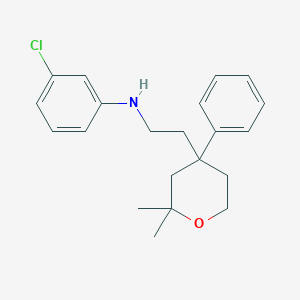
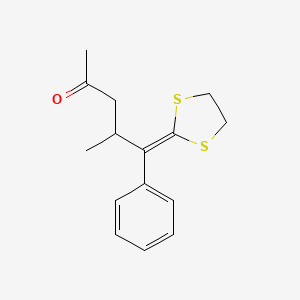
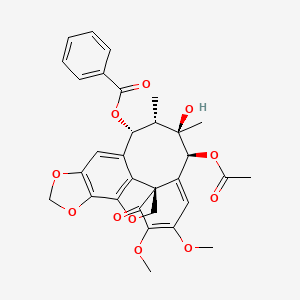
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
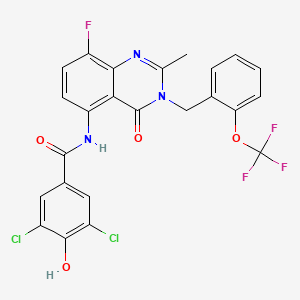
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
